4-(Bromomethyl)-2,2,6,6-tetramethyloxane

Description

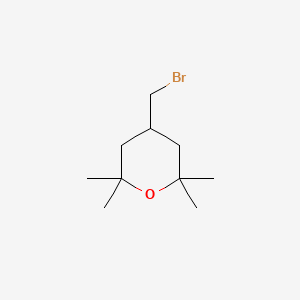

4-(Bromomethyl)-2,2,6,6-tetramethyloxane is a brominated cyclic ether characterized by a six-membered oxane ring substituted with a bromomethyl group at the 4-position and four methyl groups at the 2- and 6-positions.

Properties

IUPAC Name |

4-(bromomethyl)-2,2,6,6-tetramethyloxane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19BrO/c1-9(2)5-8(7-11)6-10(3,4)12-9/h8H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSOOELPAFRDVFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(O1)(C)C)CBr)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-2,2,6,6-tetramethyloxane typically involves the bromination of a precursor compound. One common method is the bromination of 2,2,6,6-tetramethyloxane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures to facilitate the formation of the bromomethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through distillation or recrystallization techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-2,2,6,6-tetramethyloxane undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.

Oxidation Reactions: The bromomethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and mild heating.

Oxidation: Oxidizing agents (e.g., potassium permanganate), acidic or basic conditions.

Reduction: Reducing agents (e.g., LiAlH4), anhydrous conditions.

Major Products

Substitution: Aminomethyl, thiomethyl, or alkoxymethyl derivatives.

Oxidation: Aldehydes or carboxylic acids.

Reduction: Methyl-substituted oxane.

Scientific Research Applications

4-(Bromomethyl)-2,2,6,6-tetramethyloxane has several applications in scientific research:

Organic Synthesis: It serves as a versatile intermediate for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Material Science: It is used in the preparation of polymers and advanced materials with specific properties.

Biological Studies: It can be employed in the synthesis of biologically active molecules for medicinal chemistry research.

Industrial Applications: It is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2,2,6,6-tetramethyloxane primarily involves its reactivity as an electrophile due to the presence of the bromomethyl group. This electrophilic nature allows it to participate in various substitution reactions with nucleophiles. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

4-(Bromomethyl)tetrahydropyran (CAS 125552-89-8)

- Molecular Formula : C₆H₁₁BrO

- Molecular Weight : 179.06 g/mol

- Key Differences: Unlike 4-(Bromomethyl)-2,2,6,6-tetramethyloxane, this compound lacks methyl groups at the 2- and 6-positions, reducing steric hindrance.

4-Bromo-4-(bromomethyl)oxane (CAS 79862-93-4)

- Molecular Formula : C₆H₁₀Br₂O

- Molecular Weight : 257.95 g/mol

- Key Differences : The presence of two bromine atoms (at the 4-position and bromomethyl group) increases electrophilicity and molecular weight, making it more reactive but less stable under nucleophilic conditions .

4-(Iodomethyl)-2,2,6,6-tetramethyloxane

Physical and Solubility Properties

*Estimated based on analogs in .

Biological Activity

4-(Bromomethyl)-2,2,6,6-tetramethyloxane is a brominated compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

This compound has a complex structure characterized by a bromomethyl group attached to a tetramethyloxane framework. Its molecular formula is with a molecular weight of approximately 250.34 g/mol. The presence of the bromine atom significantly influences its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that brominated compounds often exhibit antimicrobial properties. A study by Nasir Rasool et al. demonstrated that derivatives of brominated compounds can inhibit the growth of various bacterial strains. The mechanism typically involves disruption of bacterial cell membranes or interference with metabolic processes .

Cytotoxicity

The cytotoxic effects of this compound have been investigated in several studies. For instance, a study published in Polymer Chemistry highlighted that certain brominated compounds can induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| HeLa (Cervical) | 20 | Cell cycle arrest and apoptosis |

| A549 (Lung) | 18 | Disruption of mitochondrial function |

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods including the bromination of tetramethyloxane under controlled conditions. This compound can also serve as a precursor for synthesizing other biologically active derivatives by modifying the bromomethyl group.

Case Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones in agar diffusion tests compared to control groups. This suggests its potential use as an antimicrobial agent in pharmaceuticals.

Case Study 2: Cancer Cell Inhibition

In another investigation involving human cancer cell lines, the compound exhibited dose-dependent cytotoxicity. The study utilized flow cytometry to analyze cell viability and apoptosis rates post-treatment with varying concentrations of the compound. The findings indicated a promising avenue for further exploration in cancer therapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.